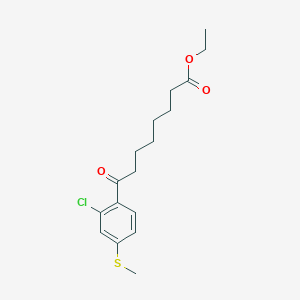

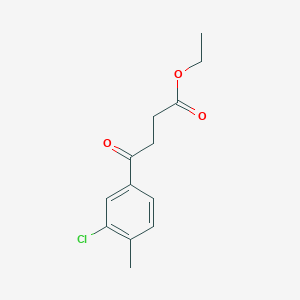

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

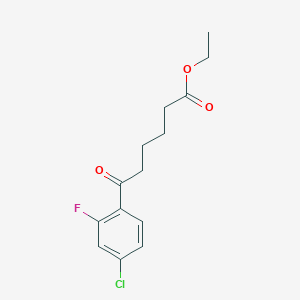

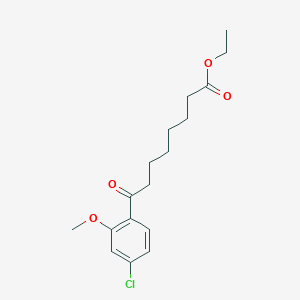

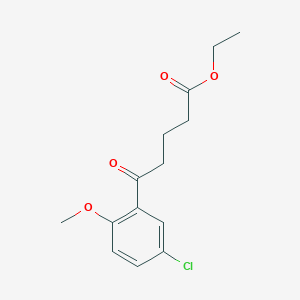

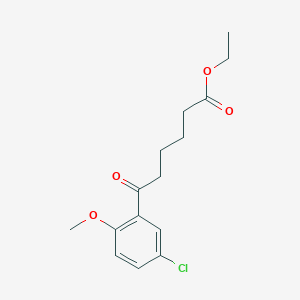

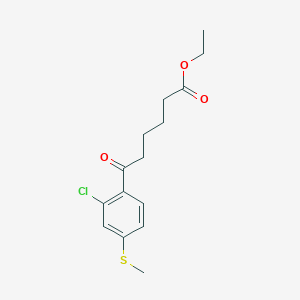

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate, also known as 4-chloro-4-methylphenyl ethyl 4-oxobutanoate, is an organic compound belonging to the class of esters. It is a colorless liquid that is soluble in organic solvents, such as ether and alcohol. It has a molecular weight of 242.65 g/mol and a melting point of 44-45°C. The compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of dyes and pigments.

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Biocatalysis

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate serves as a precursor for enantiopure intermediates used in producing chiral drugs, like statins. It is asymmetrically reduced to ethyl (S)-4-chloro-3-hydroxybutanoate (S-CHBE) through biocatalysis, a process favored for its low cost, mild conditions, high yield, and enantioselectivity. Novel carbonyl reductases found in yeast like Pichia stipitis show promise for industrial production of S-CHBE (Ye, Ouyang, & Ying, 2011). Additionally, Escherichia coli expressing carbonyl reductase and glucose dehydrogenase genes has been used to efficiently convert COBE to S-CHBE in a water/ethyl caprylate system (Ye et al., 2010).

Chemical Synthesis

In chemical synthesis, ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate is involved in various reactions. For example, it is used in boric acid-catalyzed multi-component reactions in aqueous medium, resulting in 4H-isoxazol-5-ones (Kiyani & Ghorbani, 2015), and in the Friedländer synthesis of quinoline derivatives (Degtyarenko et al., 2007).

Antimicrobial and Antioxidant Activities

This compound has been explored for its antimicrobial and antioxidant properties. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized from ethyl 4-chloro-3-oxobutanoate, showed potential in vitro antimicrobial and antioxidant activities (Kumar et al., 2016). Additionally, various 4-hydroxycoumarin derivatives, including compounds derived from ethyl 4-chloro-3-oxobutanoate, exhibited antioxidant properties in a study investigating free radical scavenging activities (Stanchev et al., 2009).

Eigenschaften

IUPAC Name |

ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURBJYMZIWMVTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.